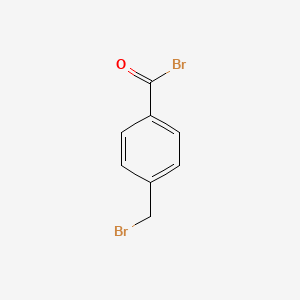

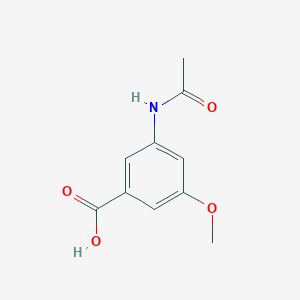

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

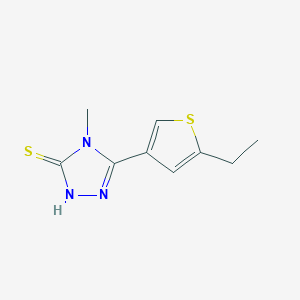

The compound of interest, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. The papers provided discuss various quinoline compounds with different substitutions and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Another synthesis method involves a domino process starting from arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . Additionally, cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester led to the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . A one-pot synthesis reaction involving ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols followed by intramolecular cyclization with polyphosphoric acid produced a series of new quinoline-8-carbaldehyde compounds .

Molecular Structure Analysis

The molecular structures of quinoline derivatives are characterized by various spectroscopic techniques. For example, the novel compound 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide was characterized by 1H, 13C NMR, FTIR, high-resolution mass spectra, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and substitution patterns of the quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline showed reactivity through hydrolysis and coordination to metals such as Cu(I), Ag(I), and Pd(II) . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can lead to the formation of coordination complexes and other products.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the novel fluorescent dyes synthesized from quinoline derivatives showed a very good orientation parameter in nematic liquid crystal, indicating potential application in liquid crystal displays . The introduction of chloro and alkyl groups, as seen in the synthesis of 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, can impart specific properties such as herbicidal and fungicidal activity, making these compounds suitable for use as pesticides .

Aplicaciones Científicas De Investigación

Fluorophore Utility

Quinoline derivatives, including variants similar to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, are recognized for their efficacy as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems with heteroatoms (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocycles

Quinoline derivatives are key in synthesizing heterocycles which possess a range of biological properties. For instance, substituted quinolines and heterocycloquinolines synthesized from 4-Chloro-2-methyl-3-nitroquinolines have shown potential chemotherapeutic value (Khodair et al., 1999).

Antitumoral Activity

Compounds like 3-hydroxyquinoline-2-carboxylic acid, closely related to the compound , cap the N-terminal of several natural cyclic peptides with antitumoral activity. New routes for their preparation have been explored, showing potential in cancer research (Riego et al., 2005).

Chelating Properties

Quinoline-2-carboxylic acids with different substituents have been used to create chelating ion exchangers. The structure of the coordinating ligands, including those similar to the compound of interest, significantly influences their complexing properties with metal ions, particularly cadmium (Moberg et al., 1990).

Antimicrobial Activity

New quinoline derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives, similar in structure to 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, have shown effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria (Kumar & Kumar, 2021).

Direcciones Futuras

The future directions for the research and development of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve exploring their potential biological and pharmaceutical activities . Additionally, the development of more efficient and environmentally friendly synthesis protocols could be another area of focus .

Propiedades

IUPAC Name |

8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIZEXSHJAZDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)